molecular formula C11H11N3O B2631421 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-64-8

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B2631421
CAS RN: 5078-64-8
M. Wt: 201.229
InChI Key: YIRYAUXPAJGLSK-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazolones. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Proton Transfer Studies

Research on derivatives of "1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one" has shown that these compounds can exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. Such properties make these compounds interesting for studies on dual luminescence and proton transfer mechanisms (Vetokhina et al., 2012).

Synthesis of Heterocyclic Compounds

These derivatives have been utilized in the synthesis of various novel heterocyclic compounds. For example, they serve as precursors in the annulation processes leading to new 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating their versatility in organic synthesis (Huanan Hu et al., 2018).

Structural Characterization

Structural characterization of these compounds provides insights into their crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science (G. Delgado et al., 2020).

Antiviral Activity

Some derivatives have been investigated for their antiviral properties, offering potential pathways for the development of new antiviral agents. These studies highlight the compound's relevance in medicinal chemistry and drug development (F. Attaby et al., 2006).

Electrooptic and Photoluminescent Materials

The unique properties of these compounds, such as their ability to form covalent self-assemblies and their nonlinear optical response, make them suitable for creating electrooptic films and photoluminescent materials, opening avenues in the field of optoelectronics and photonics (A. Facchetti et al., 2006).

properties

IUPAC Name

1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(9(2)15)7-13-14(8)11-5-3-4-6-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRYAUXPAJGLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

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